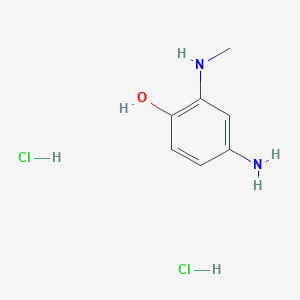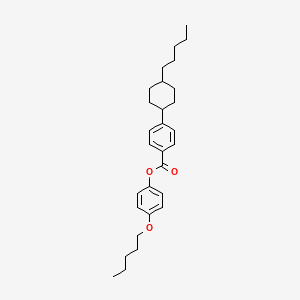
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Descripción general
Descripción
“2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is a chemical compound . It is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Synthesis Analysis
The synthesis of this compound has been discussed in several papers . The synthesis process typically involves cross-coupling reactions .Molecular Structure Analysis
The molecular formula of this compound is C12H14BClF3NO2 . The structure of the compound has been studied using various techniques, including DFT .Chemical Reactions Analysis
This compound is involved in various chemical reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.50 g/mol . Other physical and chemical properties include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82°C/13mmHg (lit.), and a density of 1.149 g/mL at 25°C (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
This compound can be used in the synthesis of various organic compounds . The presence of the boron atom in the dioxaborolane group can participate in various reactions, leading to the formation of new compounds.
Study of Enzyme Kinetics
The compound can be used in the study of enzyme kinetics . The interactions of the compound with various enzymes can be studied, which can provide insights into the functioning of these enzymes.
Protein-Protein Interactions
The compound can be used to study protein-protein interactions . It can be used to tag proteins, which can then be tracked to understand how different proteins interact with each other.
Structure and Function of Proteins and Nucleic Acids
The compound can be used to study the structure and function of proteins and nucleic acids . It can help in understanding the 3D structure of these biomolecules and how their structure relates to their function.
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
The compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This can result in the formation of useful glycosyl donors and ligands.
Derivatization of Lignin Samples for 31 P NMR Analysis
The compound can be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis . This can provide valuable information about the structure and composition of lignin.
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to act as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This involves the transfer of a phosphorus-containing group to the target molecule, which can result in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The phosphitylation process it facilitates can impact a variety of biochemical reactions, particularly those involving alcohols and heteroatomic nucleophiles .
Result of Action
The phosphitylation process it facilitates can lead to the formation of useful glycosyl donors and ligands .
Propiedades
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWHVVHJBRISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590536 | |
| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine | |
CAS RN |
1009378-52-2 | |
| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)
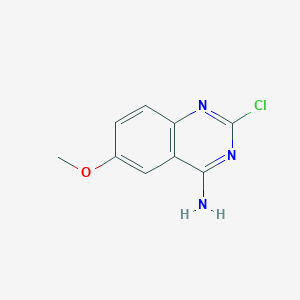
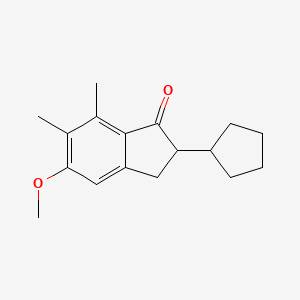



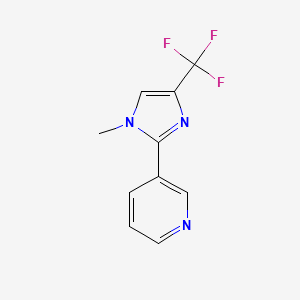

![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)


![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
